Methyl 4-(3-aminophenyl)benzoate
Overview
Description
Methyl 4-(3-aminophenyl)benzoate is an organic compound with the molecular formula C14H13NO2 It is an ester derivative of benzoic acid, featuring an amino group attached to the phenyl ring
Mechanism of Action
Target of Action
Methyl 4-(3-aminophenyl)benzoate is a complex compound that may interact with multiple targets. It’s worth noting that similar compounds have been found to target bacterial cell division protein FtsZ , which plays a crucial role in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .
Biochemical Pathways
Compounds with similar structures have been found to affect various strains of microorganisms , suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of these organisms.
Result of Action
Based on the potential targets and pathways it may affect, it’s plausible that this compound could have antimicrobial effects, disrupting the normal function of certain microorganisms and potentially leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(3-aminophenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-aminophenyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process can be scaled up by employing large quantities of reactants and catalysts, ensuring consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-aminophenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 4-(3-hydroxyphenyl)benzoate.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl 4-(3-aminophenyl)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the amino group.
Ethyl benzoate: Similar to Methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester derivative with a propyl group.
Uniqueness: Methyl 4-(3-aminophenyl)benzoate is unique due to the presence of both an amino group and an ester group on the aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler ester derivatives like Methyl benzoate or Ethyl benzoate.
Properties
IUPAC Name |
methyl 4-(3-aminophenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTVRZIUOJSIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362726 | |
Record name | methyl 4-(3-aminophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159503-24-9 | |
Record name | methyl 4-(3-aminophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(3-aminophenyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.